Dual Boc Protection: Two Orthogonal Deprotection Sites Versus Single Boc Analogs
2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole contains two tert-butoxycarbonyl (Boc) protected amine groups, enabling stepwise deprotection and functionalization . In contrast, the commonly used alternative 2-(Boc-amino)oxazole-4-carbaldehyde (CAS 1060816-37-6) possesses only one Boc-protected amine . This stoichiometric difference permits orthogonal conjugation strategies—for instance, selective liberation of one amine for E3 ligase ligand attachment while retaining the second Boc for later target-protein ligand coupling—a capability absent in mono-Boc analogs.
| Evidence Dimension | Number of Boc-protected amine groups per molecule |
|---|---|
| Target Compound Data | 2 Boc groups |
| Comparator Or Baseline | 2-(Boc-amino)oxazole-4-carbaldehyde: 1 Boc group |
| Quantified Difference | 100% increase in Boc-protected sites |
| Conditions | Molecule-level structural comparison |
Why This Matters
Dual Boc groups enable sequential deprotection and divergent functionalization, reducing synthetic steps and improving overall yield in multi-step PROTAC assembly.
